The compound is derived from piperidine, a six-membered saturated nitrogen-containing heterocycle, and acetic acid. Its systematic name reflects its structural features: it contains a piperidine ring substituted with an acetic acid moiety. The International Union of Pure and Applied Chemistry (IUPAC) name for the hydrochloride form is (R)-2-(piperidin-2-yl)acetic acid hydrochloride, with the CAS Registry Number 1211-28-5 .
The synthesis of (R)-2-(Piperidin-2-yl)acetic acid hydrochloride can be approached through various methods, with one prominent technique being the N-alkylation of piperidine. This method involves the reaction of piperidine with an alkylating agent, such as 2-chloroacetic acid, under basic conditions to yield the desired product.
Another method involves the esterification of piperidinyl acetic acid followed by hydrolysis to obtain the hydrochloride salt form .
(R)-2-(Piperidin-2-yl)acetic acid hydrochloride has a molecular formula of . The structure features:
X-ray crystallography studies have shown that this compound forms stable crystalline structures characterized by specific intermolecular interactions, including hydrogen bonding .
(R)-2-(Piperidin-2-yl)acetic acid hydrochloride participates in various chemical reactions, particularly in forming derivatives useful in medicinal chemistry.
These reactions are critical for synthesizing more complex molecules used in pharmaceuticals .
The mechanism of action for (R)-2-(Piperidin-2-yl)acetic acid hydrochloride primarily relates to its role as a precursor in synthesizing methylphenidate. Methylphenidate acts as a central nervous system stimulant by inhibiting the reuptake of dopamine and norepinephrine in the brain, thereby increasing their availability in synaptic clefts.
This dual action contributes to improved focus and attention in individuals with attention deficit hyperactivity disorder .
The physical and chemical properties of (R)-2-(Piperidin-2-yl)acetic acid hydrochloride are crucial for its application in pharmaceuticals.
The compound is stable under normal storage conditions but should be kept away from strong oxidizing agents and moisture .
(R)-2-(Piperidin-2-yl)acetic acid hydrochloride has significant applications in medicinal chemistry and pharmacology:
The stereoselective construction of the piperidine scaffold in (R)-2-(piperidin-2-yl)acetic acid hydrochloride represents a significant synthetic challenge due to the need for precise chirality control at the C2 position. Modern methodologies prioritize atom economy, enantioselectivity, and compatibility with functionalized acetic acid side chains.
Asymmetric alkylation serves as a cornerstone for introducing the chiral acetic acid moiety while maintaining stereochemical fidelity. Key approaches include:
Directed C–H Functionalization: Transition-metal-catalyzed (e.g., Pd, Ru) C(sp³)–H activation enables direct α- or β-alkylation of N-protected piperidines. Ru-catalyzed α-arylation using phenylboronic esters (Maes protocol) achieves moderate-to-good yields (45–78%) but often produces mixtures of mono- and bis-alkylated products, requiring careful optimization [2]. Palladium(II) systems with chiral anionic Co(III) co-catalysts or monodentate phosphines allow enantioselective α-arylation (up to 92% ee), though substrate scope limitations persist for sterically congested analogs [2] [7].
Cyclic Sulfamidate Ring-Opening: Enantiopure 1,2-cyclic sulfamidates (derived from amino alcohols) undergo regioselective ring-opening with carbon nucleophiles. Lithium triethylorthopropiolate attacks sulfamidates with clean stereochemical inversion, followed by hydrolysis and hydrogenation-mediated lactamization to furnish C2-alkylated piperidin-2-ones. This formal [3+3] annulation delivers alkyl-substituted piperidine cores in 29–98% yield with high chirality transfer [7].
Chiral Pool Utilization: Terpene-based synthesis leverages natural chirality; (+)-α-pinene undergoes stereospecific chlorosulfonyl isocyanate (CSI) addition to generate β-lactam intermediates. Subsequent ring expansion and functionalization yield enantiopure piperidine precursors bearing β-amino acid motifs [1] [6].
Table 1: Comparative Analysis of Asymmetric Alkylation Strategies for Piperidine Functionalization
Method | Catalyst/Reagent | Key Stereochemical Outcome | Yield Range | Limitations |
---|---|---|---|---|
Ru-catalyzed C–H α-arylation | Ru complexes/Phenylboronic esters | Moderate ee (needs optimization) | 45–78% | Mono/bis-alkylation mixtures |
Pd-catalyzed enantioselective C–H activation | Pd(II)/Chiral Co(III) or phosphines | Up to 92% ee | 50–85% | Steric sensitivity |
Sulfamidate ring-opening | Lithium acetylides | Inversion at C2, high chirality transfer | 29–98% | Requires multi-step sequence |
Chiral pool (α-pinene) | Chlorosulfonyl isocyanate (CSI) | >99% ee from natural precursor | 60–75% | Limited to specific topologies |
Installing the acetic acid group enantioselectively at C2 demands tailored catalytic systems:
Chiral Auxiliary-Mediated Alkylation: N-Boc-(R)-piperidine-2-carboxaldehyde undergoes Evans aldol reaction with chiral oxazolidinones. Subsequent auxiliary removal and oxidative cleavage yield (R)-2-carboxymethylpiperidine precursors. Though reliable (>95% de), this route adds stoichiometric steps [5].
Asymmetric Decarboxylative Alkylation: Catalytic enantioselective decarboxylation of N-(acyloxy)phthalimide derivatives of piperidine-2-acetic acid precursors using chiral Pd(0) or Ni(0) complexes achieves 80–90% ee. Photoredox variants with chiral organocatalysts offer a metal-free alternative but require further optimization for industrial adoption [5].
Enzymatic Desymmetrization: Lipases (e.g., CAL-B) catalyze the kinetic resolution of racemic methyl 2-(piperidin-2-yl)acetate esters via hydrolysis or transesterification. Yields are capped at 50% for the desired enantiomer, necessitating efficient racemization/recycling [5].
Conversion of the free base (R)-2-(piperidin-2-yl)acetic acid to its hydrochloride salt enhances crystallinity, stability, and water solubility—critical for pharmaceutical processing.
Mechanism of Salt Formation: Proton transfer occurs in aprotic solvents (e.g., THF, ethyl acetate) or aqueous-organic biphasic systems. Hydrochloric acid (gaseous or concentrated aqueous) protonates the piperidine nitrogen (pKa ~11) preferentially over the carboxylic acid (pKa ~4.5), forming a zwitterionic intermediate that crystallizes as the monohydrochloride salt [3] [5].
Yield Optimization Parameters:
Table 2: Hydrochloride Salt Formation: Conditions vs. Yield/Purity Outcomes
Condition | Optimal Value | Effect on Yield | Effect on Purity | Critical Notes |
---|---|---|---|---|
Solvent composition | EtOH/H₂O (4:1) | 92–95% | >99% (after recryst.) | Avoids oiling-out |
HCl addition rate | 0.5 equiv./h at 0–5°C | Improves to 90%+ | Reduces ester impurities | Critical for acid-sensitive precursors |
Seeding temperature | 25°C during antisolvent add | 95%+ | Enhances crystal size | Prevents amorphous precipitation |
Recrystallization solvent | IPA/H₂O (9:1) | 85% recovery | >99.5% | Removes ionic impurities |
Transitioning from batch to continuous manufacturing addresses scalability bottlenecks for (R)-2-(piperidin-2-yl)acetic acid hydrochloride:
Continuous Hydrogenation: Catalytic hydrogenation of N-Cbz-piperidine acrylic acid precursors employs fixed-bed reactors with Pd/C or PtO₂ catalysts (20–50 bar H₂, 50–80°C). Residence times of 15–30 minutes achieve >99% conversion, outperforming batch reactors by eliminating mass transfer limitations [5].
Integrated Hydrolysis-Salt Formation: A two-stage continuous flow system combines:
Table 3: Industrial Process Parameters for Continuous Manufacturing
Process Stage | Reactor Type | Key Parameters | Output Metric | Advantage vs. Batch |
---|---|---|---|---|
Enantioselective alkylation | Micro-packed bed | Pd catalyst, 70°C, 10 bar H₂ | Conversion >99%, ee 95% | 50% reduced catalyst loading |
Ester hydrolysis | Tubular reactor | 2M NaOH, 90°C, 10 min residence | Hydrolysis yield: 98% | Eliminates thermal runaway risk |
HCl salt crystallization | Segmented flow crystallizer | Seeding, 25°C, EtOH/H₂O solvent | Mean particle size: 40 µm | Narrower PSD (CV < 10%) |
Drying | Continuous filter dryer | 50°C, N₂ sweep, 1 h residence | Residual solvent: <0.1% | Prevents hydrate formation |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1